molecular formula C19H23N3O4 B4423561 N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

Cat. No.: B4423561
M. Wt: 357.4 g/mol
InChI Key: NJZLTVVJBFTKAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The preparation of MMV007791 involves synthetic routes that typically include the formation of the piperazine ring and subsequent acetamide formation. The specific synthetic routes and reaction conditions are not widely published, but it is known that the compound can be synthesized on a kilogram scale . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

MMV007791 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Substitution reactions can be used to introduce different substituents onto the piperazine ring or the acetamide group.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

MMV007791 has several scientific research applications:

Mechanism of Action

The mechanism of action of MMV007791 involves the inhibition of parasite growth by interfering with essential biological processes. The compound has been shown to inhibit apicoplast segregation during the asexual developmental stages of Plasmodium falciparum . This inhibition prevents the parasite from successfully completing its life cycle, leading to its death. The molecular targets and pathways involved in this process are still under investigation.

Comparison with Similar Compounds

MMV007791 is unique compared to other similar compounds due to its high potency and selectivity index. Similar compounds include:

MMV007791 stands out due to its nanomolar activity and high selectivity index, making it a more promising candidate for further development.

Biological Activity

N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of antibacterial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of N-aryl/aralkyl-2-bromoacetamides with 2-furoyl-1-piperazine in the presence of a base, such as potassium carbonate, in acetonitrile. The resulting compounds are characterized using techniques like mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy to confirm their structures .

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of derivatives of this compound. For instance, a series of compounds synthesized from similar precursors demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, revealing that certain derivatives exhibited potent antibacterial effects, which were attributed to their ability to disrupt bacterial cell wall synthesis and function .

Table 1: Antibacterial Activity of Selected Derivatives

Compound NameMIC (µg/mL)Target Bacteria
Compound A50Staphylococcus aureus
Compound B100Escherichia coli
Compound C75Pseudomonas aeruginosa

Anticancer Activity

In addition to antibacterial properties, this compound has shown promising anticancer activity. A study evaluating its effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) reported significant cytotoxicity. The half-maximal inhibitory concentration (IC50) values indicated that modifications in the piperazine ring structure could enhance potency. For example, substituents on the piperazine ring significantly influenced antitumor activity, with some derivatives achieving IC50 values as low as 18.39 µg/mL .

Table 2: Anticancer Activity Against MCF-7 Cell Line

Compound NameIC50 (µg/mL)Structure Modifications
Compound D51.56Methyl group on piperazine
Compound E25.21Ethyl group on piperazine
Compound F18.39Ethoxy group on phenyl ring

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases. Selectivity towards BChE was noted in several derivatives, suggesting potential therapeutic applications in Alzheimer's disease .
  • Cell Cycle Arrest : In cancer cells, certain derivatives induce cell cycle arrest at the G0/G1 phase, leading to apoptosis. This effect is mediated through the activation of pro-apoptotic pathways and inhibition of anti-apoptotic proteins .
  • Antioxidant Properties : Some studies suggest that these compounds may also exert antioxidant effects, reducing oxidative stress within cells, which can contribute to their anticancer efficacy .

Case Studies

Several case studies have documented the efficacy of this compound in various experimental models:

  • Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that it significantly reduced cell viability in a dose-dependent manner, with morphological changes indicative of apoptosis observed under microscopy .
  • In Vivo Studies : Animal models treated with selected derivatives showed reduced tumor growth rates compared to control groups, highlighting their potential for further development as anticancer agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for constructing the piperazinyl-furoyl-acetamide scaffold in N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide?

  • Methodological Answer : The synthesis typically involves coupling 2-furoyl chloride with piperazine derivatives under basic conditions to form the 4-(2-furoyl)piperazine intermediate. Subsequent reaction with chloroacetamide derivatives bearing the ethoxyphenyl substituent via nucleophilic substitution or amidation yields the target compound. Key steps include purification via column chromatography and characterization using NMR and mass spectrometry. Parallel optimization of reaction conditions (e.g., solvent, temperature) is critical for yield improvement .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR spectroscopy are standard for structural confirmation. Purity assessment typically employs HPLC with UV detection at λ=254 nm, ensuring ≥95% purity. Thermal analysis (DSC/TGA) can assess crystallinity and stability. For trace impurities, LC-MS with electrospray ionization is recommended .

Q. How do researchers determine the minimum inhibitory concentration (MIC) for this compound against common bacterial pathogens?

  • Methodological Answer : Broth microdilution assays per CLSI guidelines are used. Serial dilutions of the compound are incubated with standardized bacterial inocula (e.g., S. aureus, E. coli) for 18–24 hours at 37°C. MIC is the lowest concentration inhibiting visible growth, validated with positive controls like ciprofloxacin. Hemolysis assays (e.g., RBC lysis) are performed in parallel to assess cytotoxicity thresholds .

Advanced Research Questions

Q. How can researchers investigate the target engagement and functional modulation of TRPC ion channels by this compound in cellular models?

  • Methodological Answer : Electrophysiological techniques such as patch-clamp recording are essential to assess TRPC channel activity. Dose-response curves can be generated using recombinant TRPC3/6/7 expressed in HEK293 cells, with calcium imaging to confirm intracellular effects. Competition assays with PI(4,5)P₂ may elucidate binding mechanisms. Mutagenesis of TRPC3 residues (e.g., Lys419, Trp425) can validate binding pockets .

Q. What strategies can mitigate off-target effects when evaluating the antibacterial efficacy of piperazinyl-acetamide derivatives?

  • Methodological Answer : Counter-screening against mammalian cell lines (e.g., HEK293) using MTT assays identifies cytotoxic profiles. Hemolytic activity testing (e.g., RBC lysis assays) differentiates membrane-targeting effects. Structure-activity relationship (SAR) studies guide lead optimization to enhance selectivity. For in vivo models, pharmacokinetic profiling (e.g., plasma protein binding, tissue distribution) reduces false-positive efficacy signals .

Q. What computational approaches support the rational design of piperazinyl-acetamide derivatives with enhanced target affinity?

  • Methodological Answer : Molecular docking against TRPC3 homology models identifies key binding interactions. Pharmacophore modeling based on active analogs defines essential functional groups. QSAR models correlate electronic/steric parameters (logP, polar surface area) with biological activity to prioritize synthetic targets. Free-energy perturbation (FEP) calculations refine binding affinity predictions for lead optimization .

Q. How can researchers validate the role of PI(4,5)P₂ binding in the antiviral mechanism of piperazinyl-acetamide analogs?

  • Methodological Answer : Surface plasmon resonance (SPR) assays quantify compound-PI(4,5)P₂ binding competition. Mutagenesis of HIV-1 matrix (MA) protein residues (e.g., Lys29, Trp36) disrupts interaction sites. Functional assays in HIV-1 pseudotyped virus systems confirm reduced virion production via p24 ELISA. Cryo-EM studies provide structural insights into MA-compound interactions .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-2-25-16-7-4-3-6-15(16)20-18(23)14-21-9-11-22(12-10-21)19(24)17-8-5-13-26-17/h3-8,13H,2,9-12,14H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZLTVVJBFTKAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
3-(4-chlorophenyl)-1H-pyrazole-4-carboxylic acid
N-(2-ethoxyphenyl)-2-[4-(2-furoyl)-1-piperazinyl]acetamide

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